2-Chloro-5-nitrobenzenesulfonic acid
Overview
Description
2-Chloro-5-nitrobenzenesulfonic acid is an organic compound with the molecular formula C6H4ClNO5S. It is a derivative of benzenesulfonic acid, characterized by the presence of a chlorine atom and a nitro group attached to the benzene ring. This compound is known for its applications in various chemical processes and industries .
Mechanism of Action
Mode of Action
The mode of action of 2-Chloro-5-nitrobenzenesulfonic acid involves a series of chemical reactions. The compound is known to undergo chlorosulfonation, a reaction where a hydrogen atom is replaced by a sulfonyl chloride group . This reaction is facilitated by the presence of the nitro group on the benzene ring, which activates the ring towards electrophilic substitution .
Action Environment
Environmental factors such as pH, temperature, and the presence of other reactive species can influence the action, efficacy, and stability of this compound . For instance, its reactivity and stability could be affected by the pH of the environment, as the compound is a strong acid.
Preparation Methods
The synthesis of 2-Chloro-5-nitrobenzenesulfonic acid typically involves the sulfonation of 4-chloronitrobenzene. One common method includes reacting 4-chloronitrobenzene with oleum (a solution of sulfur trioxide in sulfuric acid) at elevated temperatures (around 115°C). The reaction mixture is then quenched, and the sodium salt of the product is isolated .
Another method involves the use of chlorosulfonic acid and thionyl chloride. In this process, this compound is reacted with these reagents at temperatures ranging from 20°C to 150°C to yield the desired product .
Chemical Reactions Analysis
2-Chloro-5-nitrobenzenesulfonic acid undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as iron and hydrochloric acid, yielding 2-chloro-5-aminobenzenesulfonic acid.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines, to form different derivatives.
Oxidation: The compound can undergo oxidation reactions, although these are less common compared to reduction and substitution
Common reagents used in these reactions include iron, hydrochloric acid, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Chloro-5-nitrobenzenesulfonic acid has several applications in scientific research and industry:
Chemistry: It is used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: The compound is utilized in biochemical assays and as a reagent in various biological studies.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds.
Industry: The compound is employed in the production of specialty chemicals and as a catalyst in certain industrial processes
Comparison with Similar Compounds
2-Chloro-5-nitrobenzenesulfonic acid can be compared with other similar compounds, such as:
- 2-Amino-4-nitrobenzoic acid
- 4-Nitrophthalimide
- 1,2-Dichloro-4-nitrobenzene
- 2,5-Dinitrophenol
- 2,4-Dinitroaniline
These compounds share similar structural features, such as the presence of nitro and halogen groups, but differ in their specific chemical properties and applications. The unique combination of a chlorine atom and a nitro group on the benzene ring, along with the sulfonic acid group, makes this compound particularly useful in various chemical reactions and industrial applications .
Properties
IUPAC Name |
2-chloro-5-nitrobenzenesulfonic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClNO5S/c7-5-2-1-4(8(9)10)3-6(5)14(11,12)13/h1-3H,(H,11,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNTARUIZNIWBCN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])S(=O)(=O)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClNO5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3059137 | |
Record name | Benzenesulfonic acid, 2-chloro-5-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3059137 | |
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Molecular Weight |
237.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Sigma-Aldrich MSDS] | |
Record name | 2-Chloro-5-nitrobenzenesulfonic acid | |
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CAS No. |
96-73-1 | |
Record name | 2-Chloro-5-nitrobenzenesulfonic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=96-73-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Benzenesulfonic acid, 2-chloro-5-nitro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000096731 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Chloro-5-nitrobenzenesulfonic acid | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5375 | |
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Record name | Benzenesulfonic acid, 2-chloro-5-nitro- | |
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Record name | Benzenesulfonic acid, 2-chloro-5-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3059137 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-chloro-5-nitrobenzenesulphonic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.300 | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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